Amidepsine A

Description

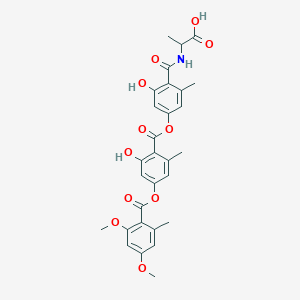

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Amidepsine A: A Technical Guide to its Discovery and Isolation from Humicola sp.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Amidepsine A, a notable secondary metabolite produced by the filamentous fungus Humicola sp. The following sections detail the experimental methodologies, quantitative data, and logical workflows involved in bringing this compound to light, offering valuable insights for natural product researchers and those in the field of drug discovery and development.

Discovery of a Novel Diacylglycerol Acyltransferase Inhibitor

This compound was first identified as part of a screening program aimed at discovering novel inhibitors of diacylglycerol acyltransferase (DGAT). A soil isolate, designated Humicola sp. FO-2942, was found to produce a series of active compounds. Among these, this compound, B, and C were isolated and characterized as potent inhibitors of this key enzyme involved in triacylglycerol synthesis.[1] The inhibition of DGAT is a promising therapeutic strategy for conditions such as obesity, fatty liver, and hypertriglyceridemia.[2]

Quantitative Biological Activity

The primary biological activity of this compound and its congeners is the inhibition of diacylglycerol acyltransferase. The following table summarizes the reported inhibitory concentrations (IC50) against DGAT from rat liver microsomes.

| Compound | IC50 (µM) for DGAT Inhibition |

| This compound | 10.2 - 51.6 |

| Amidepsine B | 10.2 - 51.6 |

| Amidepsine C | 10.2 - 51.6 |

| Amidepsine J (non-glycosylated) | 40 (against human DGAT1 and DGAT2) |

| Amidepsines F-I (glycosylated) | Very weak inhibition |

Data sourced from Tomoda et al., 1995 and Inokoshi et al., 2010.[1][3]

In addition to enzymatic inhibition, amidepsines were shown to specifically inhibit the formation of triacylglycerol in intact Raji cells, confirming their activity in a cellular context.[1]

Experimental Protocols

The following sections provide a detailed methodology for the fermentation of Humicola sp. FO-2942 and the subsequent isolation and purification of this compound.

Fermentation of Humicola sp. FO-2942

The production of this compound is achieved through submerged fermentation of Humicola sp. FO-2942.

-

Producing Organism: Humicola sp. FO-2942, a soil isolate.[1]

-

Fermentation Medium: Potato dextrose broth is a commonly used medium for the cultivation of fungal species for secondary metabolite production.[4]

-

Culture Conditions: The fungus is cultured under conditions that promote the production of secondary metabolites. While the specific parameters for this compound production are detailed in the primary literature, general methods for fungal fermentation involve incubation at a controlled temperature (e.g., 28°C) with shaking (e.g., 150 rpm) for a period of several days to weeks.[5] Static fermentation has also been shown to produce different congeners of amidepsines.[3]

Extraction and Initial Purification

Following fermentation, the bioactive metabolites are extracted from the culture broth and mycelium.

-

Solvent Extraction: The fermentation broth is subjected to solvent extraction.[1] Commonly used solvents for extracting fungal metabolites include ethyl acetate, methanol, and dichloromethane.[5][6]

-

Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Chromatographic Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography.[1] This technique separates compounds based on their polarity.

-

ODS Column Chromatography: Fractions containing the active compounds are further purified by reverse-phase chromatography on an octadecylsilanized (ODS) silica gel column.[1]

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by high-performance liquid chromatography (HPLC).[1][3]

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation broth of Humicola sp. FO-2942.

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive chemical structure of this compound was determined through a combination of spectroscopic techniques. While the initial publication focuses on the isolation and biological properties[1], a subsequent paper details the structural elucidation.[2] The primary methods used for determining the structure of novel natural products include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR, to establish the carbon-hydrogen framework and the connectivity of atoms.[5][6]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

For complex molecules, advanced 2D-NMR techniques (such as COSY, HMQC, and HMBC) are often employed to piece together the complete structure.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The methodologies described are representative of standard practices in the field of natural product chemistry and can serve as a valuable reference for researchers engaged in similar endeavors. The potent and specific inhibitory activity of this compound on DGAT underscores the importance of continued exploration of fungal secondary metabolites as a source of novel therapeutic agents.

References

- 1. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Production of a new type of amidepsine with a sugar moiety by static fermentation of Humicola sp. FO-2942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Bioactive Metabolites of Humicola and Nigrospora Secondary Metabolites | Auctores [auctoresonline.org]

- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Secondary Metabolites of Humicola sp. FO-2942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungal strain Humicola sp. FO-2942. This strain is a known producer of a variety of bioactive compounds, most notably the amidepsine and monorden classes of molecules. This document summarizes the quantitative data on their biological activities, details the experimental protocols for their production, isolation, and characterization, and visualizes key biological pathways and experimental workflows.

Core Data Presentation

The secondary metabolites isolated from Humicola sp. FO-2942 have been primarily characterized as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. The following tables summarize the known compounds and their reported biological activities.

Table 1: Amidepsine Series - Biological Activity

| Compound | IC50 (µM) vs. Rat Liver DGAT | IC50 (µM) vs. Triacylglycerol Formation in Raji Cells |

| Amidepsine A | 10.2 | 15.5 |

| Amidepsine B | 19.2 | 3.35 |

| Amidepsine C | 51.6 | 17.2 |

| Amidepsine D | 17.5 | 2.82 |

| Amidepsine J | 40 (vs. hDGAT1 & hDGAT2) | Not Reported |

| Data sourced from Tomoda et al., 1995 and Inokoshi et al., 2010.[1][2] |

Table 2: Monorden Series - Biological Activity

| Compound | Biological Activity |

| Monorden A (radicicol) | Cell cycle arrest at G1 and G2/M phases in Jurkat cells; Antifungal activity against Aspergillus niger |

| Monorden B | Cell cycle arrest at G1 and G2/M phases in Jurkat cells |

| Monorden C | Cell cycle arrest at G1 and G2/M phases in Jurkat cells |

| Monorden D | Cell cycle arrest at G1 and G2/M phases in Jurkat cells |

| Monorden E | Cell cycle arrest at G1 and G2/M phases in Jurkat cells; Antifungal activity against Aspergillus niger |

| Data sourced from Arai et al., 2003.[3] |

Experimental Protocols

Fermentation of Humicola sp. FO-2942

a) Shaken Culture for Amidepsines A, B, and C, and Monordens:

-

Producing Organism: Humicola sp. FO-2942.

-

Seed Culture: A loopful of the mycelial agar piece of the producing strain is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed medium consists of 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% KH2PO4, and 0.5% MgSO4·7H2O (pH 6.0). The seed culture is incubated at 27°C for 3 days on a rotary shaker.

-

Production Culture: The seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of production medium. The production medium consists of 2% soluble starch, 0.5% Pharmamedia, 0.2% yeast extract, 0.1% KH2PO4, and 0.05% MgSO4·7H2O (pH 6.0). The fermentation is carried out at 27°C for 7 days on a rotary shaker.[1]

b) Static Culture for Amidepsines F-K:

-

Seed Culture: Same as for shaken culture.

-

Production Culture: The seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of production medium (same composition as for shaken culture). The fermentation is carried out at 27°C for 14 days under static conditions.[4]

Isolation of Secondary Metabolites

The following is a general workflow for the isolation of amidepsines and monordens from the fermentation broth.

Caption: General workflow for the isolation of secondary metabolites.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol is based on the method described by Tomoda et al. (1995).[1]

-

Enzyme Source: Microsomes prepared from rat liver.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 1 mg/ml bovine serum albumin.

-

Substrates:

-

1,2-Dioleoyl-sn-glycerol (100 µM)

-

[1-14C]Oleoyl-CoA (10 µM, 0.05 µCi)

-

-

Procedure:

-

The reaction mixture (total volume of 200 µl) contains the assay buffer, enzyme source (microsomes), and the test compound (dissolved in DMSO).

-

The reaction is initiated by the addition of the substrates.

-

The mixture is incubated at 37°C for 10 minutes.

-

The reaction is terminated by the addition of 3 ml of chloroform-methanol (1:2, v/v).

-

Lipids are extracted according to the Bligh and Dyer method.

-

The extracted lipids are separated by thin-layer chromatography (TLC) on a silica gel plate using a solvent system of petroleum ether-diethyl ether-acetic acid (80:20:1, v/v/v).

-

The radioactivity of the triacylglycerol spot is measured using a bioimaging analyzer.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the DGAT activity.

-

Triacylglycerol Formation Assay in Raji Cells

This protocol is based on the method described by Tomoda et al. (1995).[1]

-

Cell Line: Raji cells (human Burkitt's lymphoma cell line).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Procedure:

-

Raji cells are seeded in a 24-well plate at a density of 5 x 10^5 cells/ml and cultured for 24 hours.

-

The cells are then incubated with fresh medium containing the test compound and [1-14C]oleic acid (0.5 µCi/ml) for 6 hours.

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Total lipids are extracted from the cells.

-

The extracted lipids are separated by TLC, and the radioactivity of the triacylglycerol is quantified as described in the DGAT inhibition assay.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the triacylglycerol formation in the cells.

-

Signaling Pathway and Experimental Workflows

Diacylglycerol Acyltransferase (DGAT) Pathway and Inhibition by Amidepsines

The primary mechanism of action for the amidepsine class of secondary metabolites is the inhibition of diacylglycerol acyltransferase (DGAT). This enzyme plays a crucial role in the final step of triglyceride synthesis.

Caption: Inhibition of the DGAT pathway by amidepsines.

Workflow for Bioactivity Screening

The discovery of bioactive secondary metabolites from Humicola sp. FO-2942 typically follows a bioassay-guided fractionation approach.

References

An In-depth Technical Guide on the Biological Activity of Amidepsine A

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A is a naturally occurring fungal metabolite isolated from Humicola sp. FO-2942 that has been identified as a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[1][2] DGAT catalyzes the terminal and committed step in the biosynthesis of triacylglycerols (triglycerides), making it a significant target for the study and potential treatment of metabolic diseases such as obesity, fatty liver disease, and hypertriglyceridemia.[3][4] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Core Biological Activity and Mechanism of Action

The primary biological function of this compound is the inhibition of diacylglycerol acyltransferase (DGAT).[1] DGAT is a crucial enzyme in lipid metabolism, responsible for catalyzing the final reaction in the acyl-CoA-dependent biosynthesis of triacylglycerol (TAG).[5][6] This reaction involves the esterification of a fatty acyl-CoA molecule with the free hydroxyl group of 1,2-diacylglycerol (DAG) to form TAG.[5] The newly synthesized TAGs are subsequently stored in cytosolic lipid droplets.[7]

There are two major isoforms of this enzyme, DGAT1 and DGAT2, which share no sequence homology but both perform the same catalytic function.[5][8] By inhibiting DGAT, this compound directly prevents the formation of triacylglycerols.[1][9] This blockade can lead to significant downstream effects on cellular energy homeostasis, lipid droplet formation, and overall lipid metabolism.[3] The inhibition of TAG synthesis by compounds like this compound is a key area of research for understanding metabolic regulation and developing therapeutics for conditions linked to excessive lipid accumulation.[3][4]

Signaling and Biosynthetic Pathways

This compound acts on the final step of the de novo triacylglycerol synthesis pathway, often referred to as the sn-glycerol-3-phosphate or Kennedy pathway.[7][8] This pathway is the primary route for synthesizing TAGs from glycerol and fatty acids. The inhibition point is critical as it directly controls the flux of diacylglycerol towards storage as triacylglycerol.

Caption: Triacylglycerol synthesis pathway showing inhibition of DGAT by this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its related compounds, Amidepsine B and C, has been quantified through various assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Target/System | IC₅₀ Value (µM) | Source |

| This compound | DGAT (rat liver microsomes) | 10.2 | [1][10] |

| This compound | Triacylglycerol formation (Raji cells) | 15.5 | [9][10] |

| Amidepsine B | DGAT (rat liver microsomes) | 10.2 - 51.6 | [1] |

| Amidepsine C | DGAT (rat liver microsomes) | 10.2 - 51.6 | [1] |

| The specific IC₅₀ values for Amidepsine B and C fall within this reported range for the amidepsine series. |

Experimental Protocols & Workflows

The assessment of DGAT inhibition by this compound can be performed using both cell-free and cell-based assays. These protocols provide a framework for quantifying the compound's effect on enzyme activity and cellular lipid synthesis.

This assay directly measures the enzymatic activity of DGAT in a controlled, in vitro environment using isolated microsomes as the enzyme source.[11]

Methodology:

-

Enzyme Source Preparation: Isolate microsomes from a relevant source, such as human intestinal tissue or rat liver, which are rich in DGAT enzymes.[1][11] Dilute the microsomes to a working concentration (e.g., 25 µg/mL) in a buffer containing Tris-HCl, MgCl₂, and BSA.[11]

-

Substrate Preparation:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO/EtOH).[]

-

Reaction Mixture: In a microtube, combine the diacylglycerol solution, the acyl-CoA solution, and the desired concentration of this compound or vehicle control.

-

Initiation and Incubation: Initiate the enzymatic reaction by adding the diluted microsome preparation to the reaction mixture. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[11]

-

Lipid Extraction and Analysis: Stop the reaction and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Quantification: Separate the lipid classes using thin-layer chromatography (TLC). Quantify the amount of newly synthesized triacylglycerol, typically by measuring the radioactivity of the corresponding TLC spot if a radiolabeled substrate was used.[13] Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

Caption: Workflow diagram for a cell-free DGAT inhibition assay.

This assay measures the effect of this compound on triacylglycerol synthesis within intact cells, providing insights into its cellular permeability and activity in a more complex biological context.[13]

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells overexpressing hDGAT1, or Raji cells) in appropriate growth media until they reach the desired confluency.[9][13]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Stimulation and Labeling:

-

Add a fatty acid substrate (e.g., 0.3 mM oleic acid complexed with BSA) to the media to stimulate triacylglycerol synthesis.[11]

-

Simultaneously, add a radiolabeled precursor, such as [¹⁴C]-glycerol or [¹⁴C]oleic acid, to the culture medium to allow for the labeling of newly synthesized lipids.[11][13]

-

-

Incubation: Incubate the cells for a period sufficient to allow for lipid synthesis and labeling (e.g., 4 hours).[13]

-

Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel, then lyse the cells. Extract the total cellular lipids using an appropriate solvent mixture.[13]

-

Analysis and Quantification: Separate the extracted lipids by thin-layer chromatography (TLC). Visualize and quantify the radiolabeled triacylglycerol band using phosphorimaging or a similar technique.[13] Calculate the percent inhibition of triacylglycerol synthesis compared to the vehicle-treated cells to determine the cellular IC₅₀.

Caption: Workflow diagram for a cell-based triacylglycerol synthesis assay.

Conclusion

This compound is a specific and potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism. Its ability to block the final step of triacylglycerol synthesis has been demonstrated in both enzymatic and cellular assays. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of biochemistry, metabolic disease, and drug development. This compound represents an important chemical tool for investigating the complex regulatory networks that control lipid synthesis and storage, and for exploring DGAT inhibition as a therapeutic strategy.

References

- 1. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. apexbt.com [apexbt.com]

- 9. This compound [shop.labclinics.com]

- 10. apexbt.com [apexbt.com]

- 11. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Amidepsine A: A Technical Guide to its Mechanism of Action as a Diacylglycerol Acyltransferase (DGAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a metabolite isolated from the fungus Humicola sp. FO-2942, has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of the mechanism of action of this compound as a DGAT inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing the pertinent biochemical pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of metabolic disease, enzymology, and drug development.

Introduction to Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, forming triacylglycerol (TAG). In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. Both enzymes are located in the endoplasmic reticulum and play significant roles in lipid metabolism, though they exhibit differences in tissue distribution and substrate specificity. Given their central role in triglyceride synthesis, DGAT enzymes have emerged as attractive therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated inhibitory effects on DGAT activity in both enzymatic and cell-based assays. The following table summarizes the key quantitative data reported for this compound's inhibitory potency.

| Parameter | Value | Assay System | Reference |

| IC50 | 10.2 µM | Rat Liver Microsomes | Tomoda et al., 1995 |

| IC50 | 15.5 µM | Raji Cells (Triacylglycerol Formation) | Tomoda et al., 1995 |

Table 1: Inhibitory Potency of this compound against DGAT

Mechanism of Action

The precise kinetic mechanism of DGAT inhibition by this compound has not been extensively detailed in publicly available literature. However, based on the general understanding of DGAT inhibitors, this compound likely interferes with the binding of one or both of the enzyme's substrates: diacylglycerol and acyl-CoA. Further kinetic studies are required to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to these substrates.

The following diagram illustrates the central role of DGAT in triglyceride synthesis and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established this compound as a DGAT inhibitor.

DGAT Activity Assay using Rat Liver Microsomes

This in vitro assay measures the direct inhibitory effect of this compound on DGAT enzyme activity.

Protocol:

-

Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Enzyme Reaction:

-

The reaction mixture typically contains:

-

Rat liver microsomes (as the enzyme source).

-

Diacylglycerol (substrate).

-

[14C]Oleoyl-CoA (radiolabeled substrate).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4) containing MgCl2.

-

Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids from the aqueous phase.

-

Separate the lipid classes using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled triacylglycerol product using autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of DGAT inhibition at each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Triacylglycerol Formation Assay in Raji Cells

This cell-based assay assesses the ability of this compound to inhibit triglyceride synthesis in a cellular context.

Protocol:

-

Cell Culture:

-

Culture Raji cells (a human B-lymphocyte cell line) in an appropriate growth medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

-

Metabolic Labeling:

-

Pre-incubate the Raji cells with varying concentrations of this compound.

-

Add a radiolabeled lipid precursor, such as [14C]acetic acid or [14C]oleic acid, to the culture medium.

-

Incubate the cells for a sufficient period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

Lipid Extraction and Analysis:

-

Harvest the cells and wash to remove unincorporated radiolabel.

-

Extract total lipids from the cell pellet using a chloroform/methanol mixture.

-

Separate the lipid classes by thin-layer chromatography (TLC).

-

Identify and quantify the amount of radiolabel incorporated into the triacylglycerol fraction.

-

-

Data Analysis:

-

Determine the amount of triacylglycerol synthesis in the presence of this compound relative to a vehicle-treated control.

-

Calculate the IC50 value for the inhibition of triacylglycerol formation.

-

Signaling Pathway Context

The inhibition of DGAT by this compound directly impacts the glycerolipid synthesis pathway, a fundamental metabolic process. By blocking the final step, this compound prevents the conversion of diacylglycerol to triacylglycerol, leading to a potential accumulation of diacylglycerol and a decrease in triglyceride stores.

Conclusion and Future Directions

This compound is a confirmed inhibitor of diacylglycerol acyltransferase, demonstrating activity in both enzymatic and cellular assays. The available data provide a solid foundation for its further investigation as a potential therapeutic agent for metabolic diseases. Key areas for future research include:

-

Elucidation of the Kinetic Mechanism: Detailed enzyme kinetic studies are necessary to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to diacylglycerol and acyl-CoA.

-

Binding Site Characterization: Identifying the specific binding site of this compound on the DGAT enzyme through techniques such as photoaffinity labeling, site-directed mutagenesis, or co-crystallography would provide critical insights for structure-based drug design.

-

Isoform Selectivity: Determining the selectivity of this compound for DGAT1 versus DGAT2 is crucial, as the two isoforms have distinct physiological roles.

-

In Vivo Efficacy: Preclinical studies in animal models of metabolic disease are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a current and comprehensive summary of the mechanism of action of this compound as a DGAT inhibitor. It is anticipated that this information will be a valuable resource for the scientific community and will stimulate further research into this promising class of compounds.

An In-depth Technical Guide to the Physicochemical Properties of Amidepsine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A is a fungal metabolite isolated from Humicola sp. FO-2942, notable for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources, with the primary reference being the initial isolation and characterization studies.

| Property | Value | Source |

| Molecular Formula | C29H29NO11 | [1] |

| Molecular Weight | 567.54 g/mol | [1] |

| CAS Number | 169181-28-6 | [1] |

| Appearance | Colorless powder | Inferred from isolation reports |

| Melting Point | Not explicitly reported | Data not available in searched literature |

| Solubility | Soluble in methanol, benzene, and ethyl acetate. Insoluble in n-hexane and water. | [2] |

| UV λmax (MeOH) | 270 nm | Inferred from spectroscopic data |

| IC50 (DGAT) | 10.2 µM (rat liver microsomes) | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the production, isolation, and characterization of this compound, as well as the assay for determining its biological activity.

Fermentation and Production

This compound is produced by the fermentation of Humicola sp. FO-2942.

2.1.1. Culture Medium and Conditions:

-

A seed culture is prepared by inoculating a suitable medium (e.g., potato dextrose broth) with the fungal strain and incubating at 27°C for 3 days on a rotary shaker.

-

The seed culture is then used to inoculate a production medium with the following composition (per liter): glucose (20 g), soluble starch (10 g), yeast extract (5 g), peptone (5 g), and CaCO3 (2 g).

-

Fermentation is carried out in flasks at 27°C for a specified period, typically 5-7 days, with continuous agitation.

Extraction and Isolation

The following workflow outlines the general procedure for extracting and isolating this compound from the fermentation broth.

Physicochemical Property Determination

2.3.1. Melting Point Determination: The melting point of a purified solid sample can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.[4][5]

2.3.2. Solubility Assessment: Qualitative solubility is determined by adding a small amount of this compound to various solvents (e.g., water, methanol, ethanol, acetone, chloroform, n-hexane) at room temperature and observing for dissolution. For quantitative solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent and stirring until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined, typically by UV-spectrophotometry or high-performance liquid chromatography (HPLC).[5]

2.3.3. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra are crucial for elucidating the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum reveals the presence of specific functional groups within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) or fast atom bombardment (FAB), is employed to determine the accurate molecular weight and elemental composition of the compound.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The inhibitory activity of this compound against DGAT is measured using a radiometric assay with rat liver microsomes as the enzyme source.

2.4.1. Preparation of Rat Liver Microsomes:

-

Livers from fasted rats are homogenized in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

The resulting supernatant is then subjected to ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction. The pellet is resuspended in the buffer and stored at -80°C.

2.4.2. Assay Protocol:

-

The reaction mixture contains rat liver microsomes, a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5), bovine serum albumin (BSA), MgCl2, and the substrate 1,2-dioleoyl-sn-glycerol.

-

The reaction is initiated by the addition of the second substrate, [1-14C]oleoyl-CoA.

-

The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

-

The reaction is stopped by the addition of a mixture of chloroform and methanol.

-

The lipids are extracted, and the synthesized [14C]triacylglycerol is separated by thin-layer chromatography (TLC).

-

The radioactivity of the triacylglycerol spot is quantified using a liquid scintillation counter to determine the enzyme activity.

-

The IC50 value is calculated by measuring the enzyme activity at various concentrations of this compound.[6]

Mechanism of Action: DGAT Inhibition

This compound exerts its biological effect by inhibiting diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. By blocking this step, this compound effectively reduces the production of triglycerides.

Conclusion

This compound represents a significant natural product with potential therapeutic applications stemming from its potent inhibition of diacylglycerol acyltransferase. This guide provides a foundational understanding of its physicochemical characteristics and the experimental methodologies for its study. Further research is warranted to fully elucidate its pharmacological profile and potential for development as a therapeutic agent for metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. Memory CD8+ T cells use cell intrinsic lipolysis to support the metabolic programming necessary for development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Amidepsine A: A Technical Guide to its Natural Source and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a potent inhibitor of diacylglycerol acyltransferases (DGATs), has garnered significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth overview of the natural source of this compound, its production through fermentation, and the methodologies for its isolation and purification. Furthermore, this document elucidates the proposed biosynthetic pathway of this fungal metabolite and explores the downstream consequences of its enzymatic inhibition. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic and signaling pathways.

Natural Source

This compound is a secondary metabolite produced by the filamentous fungus, Humicola sp. FO-2942, which was originally isolated from a soil sample.[1] This fungus belongs to the Ascomycota phylum and is the primary natural source for this compound and its analogues.

Production

The production of this compound is achieved through fermentation of Humicola sp. FO-2942. Static culture conditions have been found to significantly enhance the yield of amidepsines compared to submerged fermentation.

Fermentation Protocol

A detailed protocol for the static fermentation of Humicola sp. FO-2942 for the production of this compound is outlined below.

2.1.1. Media Composition

The following medium is used for the seed and production cultures:

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glycerol | 10 |

| Dry Yeast | 5 |

| Polypeptone | 5 |

| KH₂PO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| pH | 6.5 |

2.1.2. Culture Conditions

-

Seed Culture: A loopful of Humicola sp. FO-2942 mycelia from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5 mL) is transferred to a 2 L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated under static conditions at 28°C for 9-10 days.[2]

Production Yield

Under optimized static fermentation conditions, the production of this compound can be significantly increased. The time course of production shows that the concentration of this compound (referred to as component 1 in the cited literature) peaks on day 9, reaching a concentration of 144 µg/mL.[2]

| Amidepsine | Peak Production Day | Peak Concentration (µg/mL) |

| This compound | 9 | 144 |

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction and chromatographic techniques.[1]

Experimental Protocol

-

Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated in vacuo to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

ODS Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase column chromatography on an ODS (octadecylsilyl) support. Elution is typically performed with a gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Biosynthesis

This compound is a derivative of gyropholic acid, a tridepside of orsellinic acid. Orsellinic acid is a classic example of a fungal polyketide, synthesized by a type I iterative polyketide synthase (PKS). The proposed biosynthetic pathway for this compound therefore begins with the synthesis of the orsellinic acid monomer.

Proposed Biosynthetic Pathway of Gyropholic Acid

The biosynthesis of the gyropholic acid core of this compound is proposed to proceed as follows:

-

Initiation: The PKS is loaded with an acetyl-CoA starter unit.

-

Elongation: Three successive condensations with malonyl-CoA extender units occur, with the growing polyketide chain attached to the acyl carrier protein (ACP) domain of the PKS.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form the aromatic ring of orsellinic acid.

-

Thioesterase Action: The thioesterase domain of the PKS releases the completed orsellinic acid monomer.

-

Depside Bond Formation: Three molecules of orsellinic acid are linked together through ester bonds (depside bonds) to form gyropholic acid. The final step in this compound biosynthesis involves the amidation of gyropholic acid with an amino acid moiety.

Caption: Proposed biosynthetic pathway of the gyropholic acid core of this compound.

Mechanism of Action and Downstream Effects

This compound is a potent inhibitor of both DGAT1 and DGAT2, the enzymes responsible for the final step of triglyceride synthesis.[3][4] This inhibition has significant downstream effects on lipid metabolism and related signaling pathways.

Inhibition of Triglyceride Synthesis

By blocking DGAT1 and DGAT2, this compound prevents the esterification of diacylglycerol to triacylglycerol. This leads to a reduction in the synthesis and storage of triglycerides in various tissues, including the liver and adipose tissue.

Modulation of Gut Hormone Secretion

Inhibition of DGAT1 in the intestine has been shown to modulate the secretion of gut hormones.[4][5] Specifically, DGAT1 inhibition can lead to an increase in the postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play key roles in glucose homeostasis and appetite regulation.[5]

Caption: Logical diagram of the downstream effects of DGAT inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound.

| Parameter | Value | Organism/System |

| IC₅₀ (DGAT Inhibition) | ||

| This compound | 10.2 µM | Rat liver microsomes[1] |

| Amidepsine B | 25.8 µM | Rat liver microsomes[1] |

| Amidepsine C | 51.6 µM | Rat liver microsomes[1] |

| Production Yield | ||

| This compound | 144 µg/mL | Humicola sp. FO-2942 (static culture)[2] |

Conclusion

This compound, produced by Humicola sp. FO-2942, represents a promising scaffold for the development of novel therapeutics for metabolic diseases due to its potent inhibition of DGAT enzymes. This guide has provided a comprehensive overview of its natural source, production via static fermentation, and detailed methodologies for its isolation and purification. The proposed polyketide-based biosynthetic pathway and the understanding of its downstream metabolic effects offer valuable insights for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery. Further research into the genetic basis of this compound biosynthesis in Humicola sp. could open avenues for yield improvement through genetic engineering.

References

- 1. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of a new type of amidepsine with a sugar moiety by static fermentation of Humicola sp. FO-2942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidepsine A: A Fungal Metabolite Targeting Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a depside fungal metabolite isolated from Humicola sp., has emerged as a significant subject of interest within the scientific community, primarily due to its potent and specific inhibitory activity against Diacylglycerol Acyltransferase (DGAT). DGAT is a pivotal enzyme in the terminal step of triglyceride biosynthesis, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its production and characterization, and an exploration of its mechanism of action and impact on key metabolic signaling pathways.

Introduction

Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant therapeutic potential. This compound, a member of the depside class of polyketides, is a notable example, originally isolated from the soil fungus Humicola sp. strain FO-2942.[1] Its primary biological activity lies in the inhibition of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in lipid metabolism.[1] This document serves as a technical resource for professionals in the fields of mycology, natural product chemistry, and drug development, offering a detailed examination of this compound.

Physicochemical and Biological Properties of this compound

This compound is characterized by its unique chemical structure and specific biological activity. A summary of its key quantitative data is presented in the tables below.

Table 1: Quantitative Biological Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 10.2 µM | Diacylglycerol Acyltransferase (DGAT) from rat liver microsomes | [1] |

| IC50 | 15.5 µM | Triacylglycerol formation in Raji cells | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production, isolation, and bioactivity assessment of this compound.

Production of this compound by Fermentation of Humicola sp. FO-2942

This protocol is based on static fermentation, which has been shown to be effective for the production of Amidepsine analogues.[2]

3.1.1. Materials and Reagents

-

Humicola sp. FO-2942 culture

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (specific composition to be optimized, but a nutrient-rich medium containing glucose, yeast extract, and peptone is a suitable starting point)

-

Sterile flasks or bioreactor

-

Incubator

3.1.2. Protocol

-

Inoculum Preparation: Inoculate a sterile seed medium with a viable culture of Humicola sp. FO-2942. Incubate at 25-28°C with agitation for 2-3 days to obtain a well-grown seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For static fermentation, use shallow layers of medium in flasks to ensure adequate aeration.

-

Incubation: Incubate the production culture at 25-28°C under static conditions for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as HPLC.

-

Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth.[1]

3.2.1. Materials and Reagents

-

Fermentation broth of Humicola sp. FO-2942

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for column chromatography

-

Octadecylsilanized (ODS) silica gel for reversed-phase chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Protocol

-

Solvent Extraction: Extract the filtered fermentation broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient. Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

ODS Column Chromatography: Pool the fractions containing this compound and concentrate them. Apply the concentrated sample to an ODS column. Elute with a gradient of decreasing polarity, such as a water-methanol gradient.

-

Preparative HPLC: For final purification, subject the this compound-rich fractions to preparative HPLC on a C18 column. Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diacylglycerol Acyltransferase (DGAT1) Inhibition Assay

This fluorescence-based assay provides a high-throughput method for measuring DGAT1 activity and its inhibition.

3.3.1. Materials and Reagents

-

Source of DGAT1 enzyme (e.g., rat liver microsomes or recombinant human DGAT1)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL fatty acid-free BSA)

-

1,2-Dioleoyl-sn-glycerol (DAG) as a substrate

-

Oleoyl-CoA as a substrate

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) as a fluorescent probe

-

This compound or other test inhibitors

-

Microplate reader capable of fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm)

3.3.2. Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme source.

-

Inhibitor Incubation: Add varying concentrations of this compound or control vehicle to the reaction mixture in a 96-well or 384-well plate. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding Oleoyl-CoA to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) during which the DGAT1 enzyme catalyzes the formation of triacylglycerol and Coenzyme A (CoA-SH).

-

Detection: Stop the reaction and add the fluorescent probe CPM. CPM reacts with the free sulfhydryl group of the released CoA-SH to produce a fluorescent adduct.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of DGAT1 activity for each concentration of this compound and determine the IC50 value.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of DGAT1. This action has significant downstream consequences on cellular lipid metabolism and related signaling pathways.

Inhibition of Triglyceride Synthesis

DGAT1 catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting DGAT1, this compound directly blocks the production of new triglycerides. This leads to a reduction in the cellular storage of neutral lipids within lipid droplets.

Figure 1. Mechanism of this compound-mediated inhibition of DGAT1.

Modulation of Key Metabolic Signaling Pathways

The inhibition of DGAT1 by this compound is expected to influence several key signaling pathways that regulate lipid metabolism and energy homeostasis.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: DGAT1 deficiency has been shown to decrease the expression of PPARγ, a master regulator of adipogenesis and lipid storage.[3] By inhibiting DGAT1, this compound may lead to a downregulation of PPARγ activity, thereby reducing the expression of genes involved in fatty acid uptake and storage.

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. Inhibition of DGAT2, another key enzyme in triglyceride synthesis, has been shown to suppress the cleavage and activation of SREBP-1.[4] It is plausible that DGAT1 inhibition by this compound could have a similar effect, leading to a reduction in de novo lipogenesis.

-

AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Some studies suggest that DGAT inhibition can lead to increased phosphorylation and activation of AMPK.[5] Activated AMPK promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic pathways like triglyceride synthesis, thus creating a synergistic effect with DGAT1 inhibition.

Figure 2. Downstream effects of this compound on metabolic signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of this compound.

Figure 3. Workflow for this compound discovery and characterization.

Conclusion

This compound stands out as a promising natural product with well-defined inhibitory activity against DGAT1. Its potential to modulate key metabolic pathways involved in lipid metabolism makes it a valuable tool for research and a potential lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this fascinating fungal metabolite and its therapeutic applications. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of a new type of amidepsine with a sugar moiety by static fermentation of Humicola sp. FO-2942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Synthetic SREBP-1 and PPAR-γ Decoy Oligodeoxynucleotide on Acne-like Disease In Vivo and In Vitro via Lipogenic Regulation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Inhibitory Effects of Amidepsine A on Triacylglycerol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine A is a fungal metabolite that has garnered significant interest for its potent inhibitory effects on triacylglycerol (TG) synthesis. Isolated from the culture broth of Humicola sp. FO-2942, this compound has been shown to specifically target and inhibit the activity of diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism.[1] DGAT catalyzes the final and committed step in the biosynthesis of triacylglycerols, making it a promising therapeutic target for metabolic disorders such as obesity and fatty liver disease. This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogue, Amidepsine D, has been quantified in both enzymatic and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against diacylglycerol acyltransferase (DGAT) and triacylglycerol (TG) formation.

| Compound | Assay Target/System | IC50 (µM) | Reference |

| This compound | DGAT activity in rat liver microsomes | 10.2 | [2] |

| This compound | Triacylglycerol formation in Raji cells | 15.5 | [2] |

| Amidepsine D | DGAT activity in rat liver microsomes | 17.5 | [3] |

| Amidepsine D | Triacylglycerol formation in Raji cells | 2.8 | [3] |

Signaling Pathway of Triacylglycerol Synthesis

The biosynthesis of triacylglycerol from glycerol-3-phosphate involves a series of enzymatic reactions. This compound exerts its inhibitory effect at the final step of this pathway by targeting diacylglycerol acyltransferase (DGAT).

Caption: The Kennedy pathway of triacylglycerol synthesis, highlighting the inhibitory action of this compound on DGAT.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on established techniques for measuring DGAT activity and cellular triacylglycerol synthesis. The specific parameters used in the original studies on this compound by Tomoda et al. (1995) may vary as the full experimental details were not available in the accessed literature.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This in vitro assay measures the activity of DGAT by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol in the presence of diacylglycerol.

Caption: Experimental workflow for the in vitro DGAT inhibition assay.

Methodology:

-

Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a reaction tube, combine the rat liver microsomes, assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl2, fatty acid-free bovine serum albumin (BSA), and 1,2-dioleoylglycerol (diacylglycerol substrate).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture using an organic solvent (e.g., heptane).

-

Separate the lipid classes using thin-layer chromatography (TLC) on a silica gel plate with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica corresponding to the triacylglycerol band into a scintillation vial.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of DGAT inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Triacylglycerol Synthesis Inhibition Assay in Raji Cells

This cell-based assay measures the de novo synthesis of triacylglycerol by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate, into the cellular lipid fraction.

Caption: Experimental workflow for the cellular triacylglycerol synthesis inhibition assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture Raji cells (a human B-lymphocyte cell line) in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum) until they reach the logarithmic growth phase.

-

Seed the cells into culture plates at a defined density.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Radiolabeling and Lipid Extraction:

-

Add a radiolabeled precursor for lipid synthesis, such as [14C]acetate, to the culture medium.

-

Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized lipids.

-

Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellet using a solvent mixture such as chloroform:methanol.

-

-

Lipid Analysis:

-

Separate the extracted lipids by thin-layer chromatography (TLC) as described in the DGAT assay protocol.

-

Identify the triacylglycerol band and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Determine the percentage of inhibition of triacylglycerol synthesis for each this compound concentration relative to untreated control cells.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

This compound demonstrates significant inhibitory activity against diacylglycerol acyltransferase, leading to a reduction in triacylglycerol synthesis in both enzymatic and cellular models. Its potency, as indicated by its low micromolar IC50 values, makes it a valuable research tool for studying lipid metabolism and a potential lead compound for the development of therapeutics for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action and potential applications of this compound and related compounds.

References

Methodological & Application

Amidepsine A: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Amidepsine A is a naturally occurring compound isolated from the fungus Humicola sp. FO-2942.[1] It is recognized for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This document provides an overview of its known bioactivity and generalized protocols for in vitro assays that can be adapted to further characterize its biological effects.

Quantitative Data Summary

Published data on this compound primarily focuses on its DGAT inhibitory activity. The following table summarizes the available IC50 values for this compound and related compounds.

| Compound | Target | Assay System | IC50 (µM) | Reference |

| This compound | DGAT | Rat liver microsomes | 10.2 | --INVALID-LINK-- |

| Amidepsine B | DGAT | Rat liver microsomes | 25.6 | --INVALID-LINK-- |

| Amidepsine C | DGAT | Rat liver microsomes | 51.6 | --INVALID-LINK-- |

| Amidepsine J | human DGAT1 | - | 40 | --INVALID-LINK-- |

| Amidepsine J | human DGAT2 | - | 40 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for in vitro assays specifically using this compound are not widely available in the public domain. The following are generalized protocols that can be adapted for the evaluation of this compound.

1. Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (In Vitro)

This protocol is a general guideline for measuring the inhibition of DGAT activity in a microsomal preparation.

a. Materials:

-

Rat liver microsomes (or other source of DGAT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[¹⁴C]-labeled oleoyl-CoA or other fatty acyl-CoA substrate

-

1,2-Diacylglycerol (DAG)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

b. Procedure:

-

Prepare a reaction mixture containing the assay buffer, rat liver microsomes, and DAG.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (solvent only).

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the [¹⁴C]-labeled fatty acyl-CoA substrate.

-

Incubate the reaction for a defined period at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).

-

Extract the lipids (containing the radiolabeled triglycerides).

-

Separate the triglyceride fraction using thin-layer chromatography (TLC).

-

Scrape the triglyceride spot from the TLC plate and transfer it to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value.

2. Cytotoxicity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxic effects of a compound on a cell line using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®).

a. Materials:

-

Human cell line (e.g., HepG2, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Cytotoxicity assay reagent (e.g., MTT)

-

Plate reader

b. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

3. Anti-inflammatory Assay (General Protocol for LPS-induced Cytokine Production)

This protocol outlines a general method to evaluate the anti-inflammatory potential of a compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.

a. Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

b. Procedure:

-

Seed macrophage cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS (a potent inducer of inflammation) for a defined period. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatant.

-

Measure the concentration of the pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Determine the effect of this compound on cytokine production and calculate the IC50 value for the inhibition of inflammation.

Visualizations

Workflow for DGAT Inhibition Assay

References

Isolating Amidepsine A from Fungal Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Amidepsine A, a potent inhibitor of diacylglycerol acyltransferase (DGAT), from fungal cultures of Humicola sp. FO-2942. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful extraction and purification of this valuable bioactive compound.

Introduction

This compound is a depside-containing fungal metabolite that has garnered significant interest in the scientific community for its inhibitory activity against DGAT, an enzyme implicated in obesity and other metabolic disorders. The primary source of this compound is the fungal strain Humicola sp. FO-2942. The isolation process involves a multi-step approach commencing with static fermentation, followed by solvent extraction and a series of chromatographic purification steps.

I. Fungal Cultivation and Fermentation

The production of this compound is achieved through static fermentation of Humicola sp. FO-2942, a method that has been shown to significantly enhance the yield of this and other related metabolites.

Protocol 1: Static Fermentation of Humicola sp. FO-2942

-

Strain Maintenance: Maintain cultures of Humicola sp. FO-2942 on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 28°C.

-

Seed Culture Preparation: Inoculate a suitable liquid medium with a mycelial plug from the agar plate. Incubate the seed culture at 28°C for 3-5 days with shaking to ensure sufficient biomass for inoculation.

-

Production Medium Inoculation: Inoculate the production medium with the seed culture. The exact composition of the optimal production medium is a critical parameter for maximizing yield and may require optimization. A typical fungal production medium contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Static Fermentation: Dispense the inoculated production medium into suitable fermentation vessels (e.g., Roux flasks) and incubate under static (non-agitated) conditions at 28°C for 14-21 days. Static conditions have been demonstrated to be crucial for the enhanced production of Amidepsines.

-

Monitoring: Monitor the fermentation periodically for growth and production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

II. Extraction of this compound

Following fermentation, the culture broth is harvested, and this compound is extracted using organic solvents.

Protocol 2: Solvent Extraction of this compound

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction from Broth: Extract the filtered culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

-

Extraction from Mycelium: The mycelial cake can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

The crude extract is a complex mixture of metabolites and requires a multi-step chromatographic purification process to isolate pure this compound.

Protocol 3: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Purification):

-

Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

-

-

ODS Column Chromatography (Intermediate Purification):

-

Column Preparation: Use a reversed-phase column packed with octadecyl-silanized (ODS) silica gel. Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).

-

Sample Loading: Dissolve the partially purified extract from the silica gel step in the initial mobile phase and load it onto the ODS column.

-

Elution: Elute the column with a stepwise or gradient of increasing acetonitrile concentration in water.

-

Fraction Analysis: Analyze the collected fractions by HPLC to identify those with the highest purity of this compound.

-

Pooling and Concentration: Pool the pure fractions and concentrate to obtain a more refined product.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

System Preparation: Use a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18). Equilibrate the column with the starting mobile phase.

-

Sample Injection: Dissolve the enriched this compound fraction in the mobile phase and inject it onto the preparative HPLC column.

-

Elution Program: Develop a gradient elution method using a mobile phase system such as acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The specific gradient will need to be optimized to achieve baseline separation of this compound from any remaining impurities.

-

Peak Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

-

Final Processing: Concentrate the collected fraction, and if necessary, perform a final desalting step to remove any mobile phase additives. Lyophilize the final solution to obtain pure this compound as a solid.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the isolation and purification of this compound. Researchers should populate these tables with their experimental data for easy comparison and tracking of the purification process.

Table 1: Fermentation Parameters and Crude Extract Yield

| Parameter | Value |

| Fermentation Volume (L) | |

| Incubation Time (days) | |

| Final pH of Culture Broth | |